Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Carboxylic acids and ethanol.
Scientific Research Applications
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings in the compound allow it to bind to active sites of enzymes, potentially inhibiting their activity or altering their function. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2-(pyridin-3-yl)acetate
- Ethyl 2-oxo-2-(pyridin-2-yl)acetate
- Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
Uniqueness
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both pyrazole and pyridine rings, which provide distinct binding properties and reactivity compared to similar compounds. This dual-ring structure enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyridine ring and a pyrazole moiety. This compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 247.25 g/mol
- Structural Features : The compound contains both an ester and a ketone functional group, contributing to its reactivity and biological activity potential.
This compound is believed to interact with specific biological targets through the following mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer progression and metabolic pathways.
- Receptor Modulation : The presence of the pyrazole and pyridine rings enhances binding affinity to various receptors, potentially modulating their functions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types:
- Cell Lines Tested :
- Lung cancer (A549)
- Breast cancer (MCF7)
- Colorectal cancer (HT29)
- Prostate cancer (PC3)
The antiproliferative effects are attributed to the ability of the compound to induce apoptosis and inhibit cell cycle progression .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Shows activity against Escherichia coli.
The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .
Study 1: Antitumor Efficacy
In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities. This compound was included in the screening process, revealing significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells .
Study 2: Enzyme Interaction Studies
A study involving molecular docking simulations demonstrated that this compound effectively binds to the active site of target enzymes, suggesting a mechanism for its inhibitory effects on enzymatic activity related to cancer metabolism.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-(3-Oxo-pyridin)acetate | Contains a pyridine ring | Moderate anticancer activity |
Ethyl 2-Oxo-pyrazole Derivatives | Pyrazole moiety present | Antimicrobial properties |
Ethyl 2-(Pyridin)acetate | Lacks pyrazole ring | Limited biological activity |
Ethyl 2-[3-oxo-2-(pyridin-4-y)-2,3-dihydro-1H-pyrazol-4-y]acetate stands out due to its dual-ring structure, enhancing its reactivity and specificity towards biological targets compared to structurally similar compounds .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-8-14-15(12(9)17)10-3-5-13-6-4-10/h3-6,8,14H,2,7H2,1H3 |
InChI Key |
MLFWIOSSDZNJFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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